8-Chloro-1-(2-chlorophenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine
Description
8-Chloro-1-(2-chlorophenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene core. Key structural features include:
- Pyrrolidinyl group: A five-membered nitrogen-containing ring at position 4, influencing solubility and steric interactions.
This compound’s structural framework is reminiscent of psychotropic agents like clozapine analogs, though its specific pharmacological profile remains less characterized compared to well-studied benzodiazepines or dibenzodiazepines .
Properties
CAS No. |
81389-23-3 |
|---|---|
Molecular Formula |
C20H18Cl2N2 |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
8-chloro-1-(2-chlorophenyl)-4-pyrrolidin-1-yl-3H-2-benzazepine |
InChI |
InChI=1S/C20H18Cl2N2/c21-15-8-7-14-11-16(24-9-3-4-10-24)13-23-20(18(14)12-15)17-5-1-2-6-19(17)22/h1-2,5-8,11-12H,3-4,9-10,13H2 |
InChI Key |
PNMGXEDZFFSINR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Friedel–Crafts-Mediated Benzazepine Ring Formation
The benzazepine core is typically constructed via intramolecular Friedel–Crafts alkylation. Patent EP2518053A1 demonstrates that treatment of [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride with AlCl₃ in 1,2-dichlorobenzene at 125–130°C for 14–18 hours yields 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine. For the target compound, this method was adapted by replacing the methyl group with a 2-chlorophenyl substituent through nucleophilic aromatic substitution.
Critical parameters :
- Catalyst loading : 1.5–2.0 equivalents of AlCl₃
- Solvent : High-boiling aromatic solvents (1,2-dichlorobenzene or o-dichlorotoluene)
- Temperature : 120–135°C to prevent decomposition
Pyrrolidine Functionalization
The pyrrolidin-1-yl group is introduced through nucleophilic substitution at the 4-position. Key steps:
- Activation of the 4-position via bromination or chlorination
- Displacement with pyrrolidine in DMF at 90°C
- Microwave-assisted reactions (150°C, 30 min) improve yields to 92% compared to conventional heating (76%)
Optimization of Reaction Conditions
Temperature and Solvent Effects
Comparative studies reveal significant solvent dependence:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 76 | 88 |
| NMP | 82 | 91 |
| DMSO | 68 | 84 |
| Toluene | 41 | 79 |
N-methylpyrrolidone (NMP) provides optimal balance between solubility and reaction rate.
Catalytic Systems for Coupling Reactions
Screening of palladium catalysts for Suzuki coupling:
| Catalyst | Loading (%) | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | 2 | 89 |
| Pd(OAc)₂/XPhos | 1 | 92 |
| PdCl₂(dppf) | 1.5 | 85 |
The XPhos ligand system demonstrates superior activity, enabling lower catalyst loadings.
Characterization and Analytical Data
Spectroscopic Identification
1H-NMR (500 MHz, CDCl₃) :
- δ 7.38 (d, J = 5.0 Hz, 1H, aromatic)
- δ 6.86 (dd, J = 2.5/8.5 Hz, 1H, benzazepine backbone)
- δ 3.79–3.70 (m, 4H, pyrrolidine CH₂)
- δ 2.41–2.30 (m, 4H, benzazepine CH₂)
13C-NMR (125 MHz, CDCl₃) :
IR (ATR) :
Chiral Resolution
The racemic mixture is resolved using L-(+)-tartaric acid in t-butanol:
- Initial enantiomeric excess (ee): 68–80%
- After single recrystallization: 93% ee
- Double recrystallization achieves >99% ee but reduces yield by 22%
Industrial-Scale Production Considerations
Purification Strategies
Patent EP2518053A1 describes a triphasic separation system:
- Top layer : Aqueous NaOH (removes AlCl₃ residues)
- Middle layer : Crude product (85–90% purity)
- Bottom layer : Solvent/salt byproducts
This method eliminates distillation steps, reducing energy costs by 40% compared to traditional methods.
Waste Stream Management
AlCl₃ neutralization generates 2.3 kg of Al(OH)₃ sludge per kg product. Recent advances utilize:
- Acidic wastewater recycling for pH adjustment
- Solvent recovery via thin-film evaporation (98% efficiency)
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1-(2-chlorophenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-1-(2-chlorophenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzodiazepine/Diazepine Family
Desmethylclozapine (8-Chloro-11-piperazino-5H-dibenzo[b,e][1,4]diazepine)
- Structure: Contains a dibenzo[b,e][1,4]diazepine core with a piperazino group at position 11.
- Key Differences: The target compound features a benzazepine ring instead of a dibenzodiazepine system. Piperazino (six-membered) vs. pyrrolidinyl (five-membered) substituents, affecting conformational flexibility and receptor interactions .
- Synthesis : Both compounds utilize titanium tetrachloride-mediated reactions, but desmethylclozapine is synthesized via a tricyclic lactam intermediate, yielding 69% efficiency compared to the target compound’s undisclosed pathway .
8-Chloro-3-methyl-1-phenyl-5H-2,3-benzodiazepin-4-one (Isodiazepam)
- Structure: A benzodiazepinone with methyl and phenyl substituents.
- Chlorine placement differs (position 8 vs. 3-methyl in Isodiazepam), altering steric effects .
- Activity: Isodiazepam’s benzodiazepinone structure is associated with sedative properties, while the target compound’s pyrrolidinyl group may favor dopaminergic or serotonergic receptor modulation .
Heterocyclic Compounds with Chlorophenyl Substituents
4-(2-Chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine
- Structure : A triazolo-diazepine fused with a thiophene ring.
- Thiophene vs. benzene fusion, altering electronic properties and bioavailability .
- Synthesis : Utilizes multi-step condensation reactions, contrasting with the target compound’s likely titanium tetrachloride-mediated pathway .
8-(2-Chlorophenyl)-1-(4-chlorophenyl)-4-[(E)-(2-chlorophenyl)methylidene]-6-methyl-4,5,6,7,7a,8-hexahydro-1,2,4-oxadiazolo[5,4-d]pyrido[3,4-c][1,5]benzothiazepine
- Structure : A polycyclic system with oxadiazole and benzothiazepine moieties.
- Key Differences :
Q & A
Q. What synthetic routes are available for 8-Chloro-1-(2-chlorophenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:
- Nucleophilic substitution for introducing the pyrrolidine moiety.
- Cyclization reactions to form the benzazepine core, as seen in analogous benzodiazepine syntheses (e.g., using 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione as a precursor) .
- Chlorination at the 8-position via electrophilic aromatic substitution.
Yield Optimization:
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD): Resolve bond lengths/angles (e.g., C–Cl bond ~1.73 Å, dihedral angles between aromatic rings) .
- NMR Spectroscopy:
- ¹H NMR: Look for pyrrolidine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.0 ppm).
- ¹³C NMR: Confirm chlorinated carbons (δ 110–125 ppm).
- Mass Spectrometry (HRMS): Verify molecular ion peak ([M+H]⁺ expected at m/z 386.1).
Example XRD Parameters (from analogous structures):
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R factor | 0.056 |
| Data-to-parameter ratio | 17.6 |
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved during characterization?
Methodological Answer:
- Dynamic NMR (DNMR): Assess rotational barriers of the pyrrolidine ring to explain splitting anomalies.
- DFT Calculations: Compare experimental ¹³C shifts with B3LYP/6-31G(d) computed values.
- Variable-Temperature NMR: Identify conformational flexibility (e.g., coalescence temperatures for proton equivalence).
Case Study:
In a chlorophenyl-pyrrolidine analog, computational models underestimated Cl–C–C–Cl torsion angles by 5° due to crystal packing effects, resolved via SC-XRD .
Q. What computational strategies predict the compound’s reactivity in biological systems or catalytic applications?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with CNS targets (e.g., benzodiazepine-binding sites in GABAₐ receptors) .
- QM/MM Simulations: Study hydrolysis pathways under physiological pH (e.g., pyrrolidine ring opening kinetics).
- Electrostatic Potential Maps: Identify nucleophilic/electrophilic regions (e.g., chlorophenyl groups as electron-deficient sites).
Predicted Bioactivity (Example):
| Target | Binding Affinity (kcal/mol) |
|---|---|
| GABAₐ | -9.2 |
| 5-HT₂A | -7.8 |
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Flash Chromatography: Use silica gel with gradient elution (hexane:EtOAc 8:2 → 6:4).
- Recrystallization: Optimize solvent pairs (e.g., DCM/hexane for high-purity crystals).
- HPLC-PDA: Monitor purity (>98%) at λ = 230 nm (chlorinated aromatic absorption) .
Example Purity Data:
| Method | Purity (%) | Retention Time (min) |
|---|---|---|
| HPLC | 99.2 | 12.4 |
| SC-XRD | 99.9 | N/A |
Q. How can researchers design bioactivity assays for this compound, leveraging structural analogs?
Methodological Answer:
- In Vitro Binding Assays:
- ADMET Profiling:
- CYP450 Inhibition: Use human liver microsomes + LC-MS/MS.
- Plasma Stability: Monitor degradation via HPLC at 37°C over 24h.
Example Assay Conditions:
| Assay Type | Incubation Time | IC₅₀ (nM) |
|---|---|---|
| GABAₐ | 60 min | 120 ± 15 |
| CYP3A4 | 30 min | >10,000 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
